5-Iodo-2-(methylthio)thiophene-3-carboxylic acid
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Overview
Description
5-Iodo-2-(methylthio)thiophene-3-carboxylic acid: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered ring compounds that exhibit a wide range of biological and chemical properties. The presence of iodine and a methylthio group in the structure of this compound makes it a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(methylthio)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the iodination of 2-(methylthio)thiophene-3-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-(methylthio)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry: 5-Iodo-2-(methylthio)thiophene-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the study of biological systems due to its ability to interact with biomolecules. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(methylthio)thiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the iodine atom and the methylthio group can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
- 2-Iodo-5-methylthiophene
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
Comparison: 5-Iodo-2-(methylthio)thiophene-3-carboxylic acid is unique due to the presence of both an iodine atom and a methylthio group. This combination imparts distinct chemical and physical properties compared to other thiophene derivatives. For example, the iodine atom can participate in halogen bonding, while the methylthio group can undergo oxidation reactions. These features make this compound a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C6H5IO2S2 |
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Molecular Weight |
300.1 g/mol |
IUPAC Name |
5-iodo-2-methylsulfanylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H5IO2S2/c1-10-6-3(5(8)9)2-4(7)11-6/h2H,1H3,(H,8,9) |
InChI Key |
NZGDWNXWRARBSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(S1)I)C(=O)O |
Origin of Product |
United States |
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